

Technical Whitepaper: Dotriacolide (C40H76O18S4)

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Compound of Interest		
Compound Name:	Dotriacolide	
Cat. No.:	B15566017	Get Quote

A Novel Immunosuppressive Macrolide with Therapeutic Potential

Abstract: This document provides a comprehensive technical overview of **Dotriacolide**, a novel polyketide macrolide with the molecular formula C₄₀H₇₆O₁₈S₄. Isolated from the marine actinomycete Micromonospora maritima, **Dotriacolide** demonstrates potent and selective immunosuppressive activity. This whitepaper details the compound's physicochemical properties, biological activity, mechanism of action, and the experimental protocols utilized for its isolation and characterization. All data presented herein are intended to provide a foundational resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with unique chemical structures and potent biological activities. Marine microorganisms, in particular, have evolved to produce a diverse array of secondary metabolites as a means of survival and communication. In our ongoing screening program for novel immunosuppressants, we identified a previously uncharacterized macrolide, designated **Dotriacolide**, from the fermentation broth of Micromonospora maritima, an actinomycete isolated from deep-sea sediments.

Dotriacolide's complex structure, featuring a 40-carbon backbone, multiple hydroxyl groups, and four sulfate esters, presents a unique chemical scaffold. Preliminary biological assays revealed that **Dotriacolide** exhibits potent immunosuppressive effects at nanomolar



concentrations by selectively inhibiting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. This whitepaper summarizes the current knowledge on **Dotriacolide** and outlines the methodologies for its study.

Physicochemical and Biological Properties

Dotriacolide was isolated as a stable, amorphous white powder. Its molecular formula was established as $C_{40}H_{76}O_{18}S_4$ by high-resolution mass spectrometry. The compound's properties are summarized in the tables below.

Physicochemical Data

Property	Value	Method
Molecular Formula	C40H76O18S4	HR-ESI-MS
Molecular Weight	997.25 g/mol	Calculated
Appearance	White Amorphous Powder	Visual Inspection
Solubility	Soluble in DMSO, Methanol	Experimental
Sparingly soluble in Water	Experimental	
LogP (Predicted)	3.8 ± 1.2	ALOGPS 2.1

Biological Activity

The immunosuppressive activity of **Dotriacolide** was evaluated using in vitro assays. The compound shows high potency in inhibiting calcineurin, a key phosphatase in T-cell activation, and subsequently suppresses Interleukin-2 (IL-2) production in Jurkat T-cells.



Assay	IC50 (nM)	Target	Notes
Calcineurin Phosphatase Assay	15.2 ± 2.5	Calcineurin	Direct enzymatic inhibition
IL-2 Production in Jurkat T-cells	25.8 ± 4.1	T-cell Activation	Cell-based functional assay
Cytotoxicity (Jurkat Cells)	> 10,000	General Cytotoxicity	Indicates low non- specific toxicity

Experimental Protocols

Detailed methodologies are provided for the isolation of **Dotriacolide** and the in vitro assessment of its primary biological activity.

Protocol: Isolation and Purification of Dotriacolide

- Fermentation:Micromonospora maritima (strain M22-A8) is cultured in a 200 L bioreactor using a marine broth medium (25 g/L sea salts, 5 g/L peptone, 1 g/L yeast extract) for 10 days at 28°C with constant agitation.
- Resin Adsorption: The fermentation broth is passed through a column containing 5 kg of Amberlite XAD-16 resin. The resin is then washed with 50 L of deionized water to remove salts and polar impurities.
- Elution: The bound metabolites are eluted from the resin using a stepwise gradient of methanol (MeOH) in water (50% MeOH, 80% MeOH, 100% MeOH). The 80% MeOH fraction, containing **Dotriacolide**, is collected.
- Solvent Extraction: The 80% MeOH fraction is concentrated under vacuum and subjected to liquid-liquid extraction with ethyl acetate (EtOAc). The EtOAc layer is collected and dried over anhydrous sodium sulfate.
- Chromatographic Separation: The crude extract is subjected to silica gel column chromatography using a hexane-EtOAc gradient. Fractions are analyzed by thin-layer chromatography (TLC).



 HPLC Purification: Fractions containing the target compound are pooled and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with an isocratic mobile phase of 70% acetonitrile in water, yielding pure **Dotriacolide**.

Protocol: Calcineurin Phosphatase Inhibition Assay

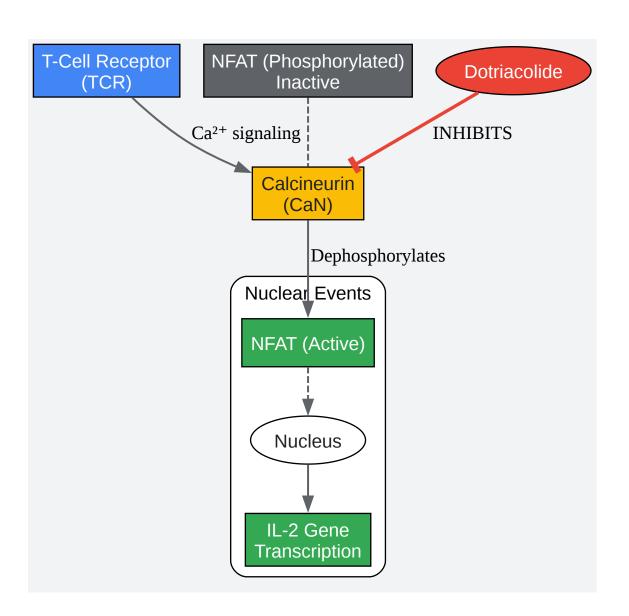
- Reagents: Purified human calcineurin, RII phosphopeptide substrate, Tris-HCl buffer, CaCl₂, calmodulin, and Malachite Green Phosphate Assay Kit.
- Reaction Setup: The assay is performed in a 96-well plate. Each well contains 50 μL of reaction buffer with calcineurin, calmodulin, and CaCl₂.
- Inhibitor Addition: **Dotriacolide**, dissolved in DMSO, is added to the wells at various concentrations (0.1 nM to 10 μM). A DMSO-only well serves as a negative control.
- Initiation: The reaction is initiated by adding the RII phosphopeptide substrate. The plate is incubated at 30°C for 20 minutes.
- Termination and Detection: The reaction is stopped by adding 100 μ L of Malachite Green reagent. The plate is incubated for 15 minutes at room temperature to allow color development.
- Data Analysis: The absorbance at 620 nm is measured using a plate reader. The amount of phosphate released is calculated from a standard curve. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Workflows and Mechanisms

To clarify complex processes, the following diagrams illustrate the experimental workflow for **Dotriacolide** discovery and its proposed mechanism of action.







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